molecular formula C16H11N3 B2608642 (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile CAS No. 300361-55-1

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile

Cat. No.: B2608642
CAS No.: 300361-55-1
M. Wt: 245.285
InChI Key: WJTUUTZDSRFFOQ-VCHYOVAHSA-N
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Description

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile is an organic compound that features an indole moiety linked to a benzonitrile group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile typically involves the condensation of 1H-indole-3-carbaldehyde with 2-aminobenzonitrile. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The indole and benzonitrile moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic or basic environments).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Conversion to amines or other reduced derivatives.

    Substitution: Formation of substituted indole or benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural features make it a candidate for the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or unique optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(((1H-indol-3-yl)methylene)amino)benzamide
  • (E)-2-(((1H-indol-3-yl)methylene)amino)benzoic acid
  • (E)-2-(((1H-indol-3-yl)methylene)amino)benzaldehyde

Uniqueness

(E)-2-(((1H-indol-3-yl)methylene)amino)benzonitrile is unique due to its specific combination of an indole moiety and a benzonitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in specific contexts.

Properties

IUPAC Name

2-(1H-indol-3-ylmethylideneamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-9-12-5-1-3-7-15(12)18-10-13-11-19-16-8-4-2-6-14(13)16/h1-8,10-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUUTZDSRFFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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